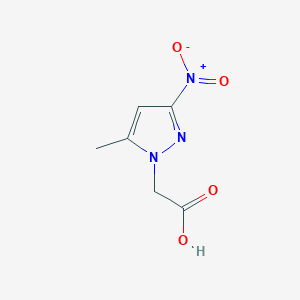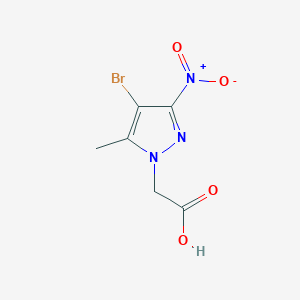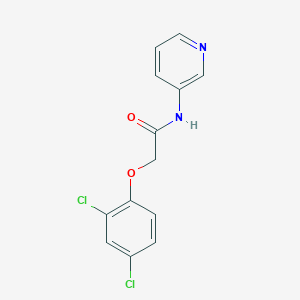![molecular formula C18H14O8 B187621 Hydrindantin dihydrate [MI] CAS No. 16289-95-5](/img/structure/B187621.png)
Hydrindantin dihydrate [MI]
Vue d'ensemble
Description
Hydrindantin dihydrate, also known as 2,2’,3,3,3’,3’-Hexahydroxy-2,2’-biindan-1,1’-dione, is an organic compound . It is used for the photometric determination of amino acids and similar compounds . It is thought to be involved with the ninhydrin test for amines .
Molecular Structure Analysis
The molecular formula of Hydrindantin dihydrate is C18H14O8 . Its molecular weight is 358.30 . The structure of Hydrindantin dihydrate has been studied using FT-IR spectroscopy and solid-state DFT calculations .
Physical And Chemical Properties Analysis
Hydrindantin dihydrate is a prism from acetone, anhydr at 100°C, turns reddish-brown at 200°C, and decomposes at 249-254°C . It is very sparingly soluble in hot water; soluble in Methyl Cellosolve . It can be precipitated from carbonate solutions by the addition of acid .
Applications De Recherche Scientifique
Amino Acid Determination
Hydrindantin dihydrate is utilized in the quantitative determination of amino acids . This application is crucial in biochemistry and medical diagnostics, where accurate amino acid profiles are necessary for understanding metabolic disorders and tailoring nutritional plans .
Structural Analysis via IR Spectroscopy
The compound’s infrared (IR) spectroscopic properties are studied to understand its structural, vibrational, and electronic characteristics. IR spectroscopy, combined with density functional theory (DFT) calculations, provides insights into the compound’s molecular arrangement and hydrogen bonding .
Vibrational Spectroscopy Research
In vibrational spectroscopy, Hydrindantin dihydrate’s OH stretching modes are analyzed. This research aids in the assignment of IR bands and understanding the effects of hydrogen bonding on vibrational modes, which is significant in materials science .
Electronic Property Investigation
The electronic properties of Hydrindantin dihydrate are explored using computational studies. These properties are essential for potential applications in electronic materials and devices, where the compound’s behavior under various conditions is predicted .
Pharmaceutical Research
In pharmaceuticals, Hydrindantin dihydrate’s reactivity and stability under different conditions are studied. This research can lead to the development of new drugs and therapeutic agents, especially in the field of antioxidant and anti-inflammatory compounds .
Chemical Synthesis
The compound serves as a reagent in organic synthesis , particularly in the synthesis of complex organic molecules. Its reactivity is harnessed to create intermediates and final products with high precision and specificity .
Material Science
Hydrindantin dihydrate’s physical properties , such as melting point and solubility, are investigated for applications in material science. These studies contribute to the development of new materials with desired thermal and solubility characteristics .
Safety and Handling in Research Labs
Research into the safety and handling of Hydrindantin dihydrate informs best practices in laboratories. Understanding its hazard categories and precautionary measures ensures safe and effective use in various research settings .
Safety and Hazards
Hydrindantin dihydrate is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Target of Action
Hydrindantin dihydrate, also known as Hydrindantin hydrate, is an organic chemical compound It is used in the determination of amino acids , suggesting that it may interact with amino acids or proteins in some capacity.
Mode of Action
It is known to be used in the determination of amino acids
Biochemical Pathways
Given its use in the determination of amino acids
Result of Action
Propriétés
IUPAC Name |
2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6.2H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;;/h1-8,23-24H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAIXVRAKYAOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167485 | |
| Record name | Hydrindantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrindantin dihydrate [MI] | |
CAS RN |
16289-95-5 | |
| Record name | Hydrindantin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrindantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRINDANTIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z97VSW122 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)


![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)

![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)






